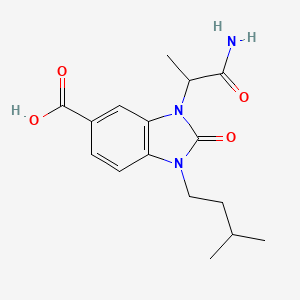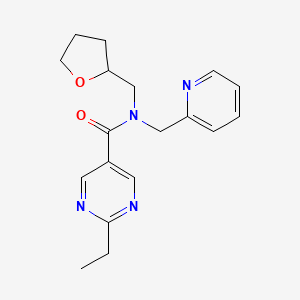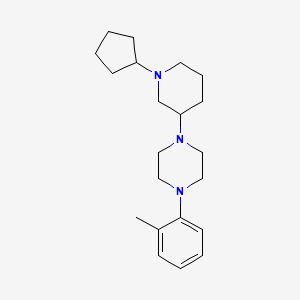![molecular formula C21H23N3O3S B3852703 (3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B3852703.png)
(3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol
描述
(3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a chiral pyrrolidinol that has shown promise in various areas of research, including medicinal chemistry, drug discovery, and organic synthesis.
作用机制
The mechanism of action of (3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol is complex and involves the inhibition of various enzymes. This compound has been found to inhibit PKC by binding to its regulatory domain, thereby preventing its activation. It also inhibits PDE4 by binding to its catalytic site, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This, in turn, leads to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol are diverse and depend on the specific enzyme that is being inhibited. The inhibition of PKC has been found to reduce cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce inflammation in various tissues, including the lungs and skin. The inhibition of PDE4 has been found to reduce inflammation and improve lung function in patients with chronic obstructive pulmonary disease (COPD).
实验室实验的优点和局限性
The advantages of using (3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol in lab experiments include its potent inhibitory activity against various enzymes, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, there are also limitations to its use, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on (3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of its potential applications in the treatment of other diseases, including autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in clinical settings.
科学研究应用
(3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promise as a potent inhibitor of various enzymes, including protein kinase C (PKC) and phosphodiesterase 4 (PDE4). It has also been found to have antiproliferative and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
属性
IUPAC Name |
(3S,4S)-1-(benzenesulfonyl)-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-23(13-16-9-10-19-17(12-16)6-5-11-22-19)20-14-24(15-21(20)25)28(26,27)18-7-3-2-4-8-18/h2-12,20-21,25H,13-15H2,1H3/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDZGPZGMHZISO-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)N=CC=C2)C3CN(CC3O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC2=C(C=C1)N=CC=C2)[C@H]3CN(C[C@@H]3O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(benzenesulfonyl)-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3852625.png)

![N-[(1-benzyl-3-piperidinyl)methyl]-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B3852632.png)

![1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B3852644.png)
![3-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B3852647.png)

![3-(1-azocanylcarbonyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3852656.png)
![3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3852657.png)
![3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B3852658.png)
![1-(diethylamino)-3-(2-methoxy-5-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3852672.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B3852677.png)
![ethyl 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3852705.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol](/img/structure/B3852707.png)